molecular formula C7H5BrN2O B6338020 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one CAS No. 1393585-12-0

6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

Katalognummer: B6338020
CAS-Nummer: 1393585-12-0
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: UBJLFRQJAPWVSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound with the molecular formula C7H5BrN2O. It is characterized by a pyrrolo[3,4-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Eigenschaften

IUPAC Name

6-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-1-4-2-10-7(11)5(4)3-9-6/h1,3H,2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJLFRQJAPWVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2C(=O)N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Electrophilic Bromination

Electrophilic bromination of the parent compound, 1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one, represents a straightforward approach. The electron-deficient nature of the pyridinone ring necessitates vigorous conditions for bromine incorporation.

Reagents and Conditions :

  • Brominating Agents : N-Bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C.

  • Catalysts : Radical initiators like azobisisobutyronitrile (AIBN) enhance regioselectivity for the 6-position.

  • Solvents : Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility but may necessitate post-reaction purification.

Mechanistic Insights :
The reaction proceeds via a radical pathway, where AIBN generates bromine radicals that target the electron-rich C6 position of the pyridinone ring. Competing bromination at adjacent positions is mitigated by steric hindrance from the lactam group.

Yield Optimization :

  • Temperature Control : Yields increase from 45% to 68% when reactions are conducted at 25°C instead of 0°C.

  • Stoichiometry : A 1.2:1 molar ratio of NBS to substrate minimizes polybromination byproducts.

Directed Ortho-Bromination

For enhanced regiocontrol, directing groups such as amides or esters are temporarily introduced to the pyridinone core.

Procedure :

  • Protection : The 3-keto group is converted to a tert-butyl carbamate (BOC) derivative using di-tert-butyl dicarbonate.

  • Bromination : Bromine or NBS selectively functionalizes the C6 position, guided by the BOC group’s electronic effects.

  • Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) regenerates the parent ketone.

Advantages :

  • Regioselectivity exceeds 90% in optimized cases.

  • Scalable to multi-gram quantities with minimal purification.

Ring-Formation Strategies with Brominated Intermediates

Cyclocondensation of Bromo-Substituted Building Blocks

Constructing the pyrrolo[3,4-c]pyridinone skeleton from brominated precursors avoids post-synthetic functionalization.

Key Intermediate : 6-Bromo-3-aminopyridine-4-carboxylic acid.
Synthetic Route :

  • Amide Formation : React the carboxylic acid with ethyl chloroformate to generate a mixed anhydride.

  • Cyclization : Intramolecular lactamization under basic conditions (e.g., NaHCO₃ in DMF) yields the pyridinone core.

  • Pyrrole Ring Closure : Treatment with acetylacetone or diethyl oxalate in the presence of ammonium acetate forms the fused pyrrole ring.

Reaction Table :

StepReagentsTemperatureYield
1Ethyl chloroformate, DMF0°C85%
2NaHCO₃, DMF80°C72%
3Acetylacetone, NH₄OAc120°C65%

Challenges :

  • Epimerization at the lactam stage reduces enantiopurity unless chiral auxiliaries are employed.

Palladium-Catalyzed Cross-Coupling Approaches

Industrial-Scale Production Methodologies

Continuous Flow Bromination

Adopting flow chemistry enhances safety and efficiency for large-scale synthesis.

Protocol :

  • Reactor Setup : Tubular reactor with NBS and AIBN in acetonitrile.

  • Residence Time : 20 minutes at 50°C ensures >95% conversion.

  • Work-Up : In-line liquid-liquid extraction removes succinimide byproducts.

Economic Impact :

  • Reduces solvent waste by 40% compared to batch processes.

  • Achieves throughput of 1.2 kg/day in pilot plants.

Solid-Phase Synthesis

Immobilizing intermediates on resin streamlines purification.

Steps :

  • Resin Functionalization : Wang resin bound to 3-aminopyridine-4-carboxylic acid.

  • On-Resin Cyclization : TBTU/HOBt-mediated lactam formation.

  • Cleavage : TFA/CH₂Cl₂ releases the pure product.

Benefits :

  • Eliminates chromatography, reducing costs by 30%.

  • Ideal for parallel synthesis of derivatives.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Direct Bromination6895Moderate120
Directed Bromination7898High150
Cyclocondensation6590Low200
Continuous Flow8297High80

Key Findings :

  • Continuous flow bromination offers the best balance of yield, cost, and scalability.

  • Directed bromination achieves superior purity but requires additional protection/deprotection steps .

Wirkmechanismus

The mechanism of action of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolo[3,4-c]pyridine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and development .

Biologische Aktivität

6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one has the molecular formula C7_7H5_5BrN2_2O and features a fused bicyclic structure comprising pyrrole and pyridine rings. Its unique bromine substitution enhances its reactivity and biological activity compared to structurally similar compounds.

1. Antimicrobial Properties

Research indicates that 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one exhibits significant antimicrobial activity against both bacterial and fungal pathogens. Preliminary studies suggest it can inhibit the growth of various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are reported between 3.12 and 12.5 µg/mL, showcasing its potential as an antibacterial agent .

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It shows promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

3. Anticancer Activity

In vitro studies have demonstrated that 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one exhibits moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Notably, it displayed limited toxicity towards non-cancerous cardiac cells, indicating a potentially favorable therapeutic index .

The exact mechanisms through which 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one exerts its biological effects are still being elucidated. However, several hypotheses have emerged:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways related to cancer proliferation and microbial resistance.
  • Receptor Binding : Binding affinity studies suggest that 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one interacts with various biological targets that modulate cell survival and apoptosis .

Comparison with Similar Compounds

To understand the uniqueness of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one in medicinal chemistry, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-oneSimilar fused ring structureDifferent bromination position
6-Chloro-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-oneChlorine instead of bromineDifferent halogen leading to varied reactivity
5-Methyl-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-oneMethyl substitution at the fifth positionAlters solubility and biological activity

This table highlights how the presence of different halogens or substituents influences the chemical properties and biological activities of these compounds compared to 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one.

Case Studies

Recent studies have focused on synthesizing derivatives of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one to enhance its biological activity:

  • Antibacterial Derivatives : Modifications to the core structure have led to derivatives with improved antibacterial potency against resistant strains.
  • Neuroprotective Analogues : Research into analogues has indicated enhanced neuroprotective effects through modifications that increase bioavailability and reduce toxicity.

Q & A

Basic Research Question

  • HPLC-MS : Detects sub-0.1% impurities using reverse-phase C18 columns and ESI ionization.
  • ICP-OES : Quantifies residual heavy metals (e.g., Pd or Cu) from catalytic steps .
  • NMR spiking experiments : Identifies structurally related byproducts (e.g., debrominated analogs) .

How do solvent and pH conditions influence the stability of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one during storage?

Basic Research Question

  • pH-dependent degradation : The compound is stable in neutral buffers (pH 6–8) but prone to hydrolysis in acidic (pH < 4) or basic (pH > 9) conditions .
  • Light sensitivity : Amber glass vials and inert atmospheres (N2_2) prevent photolytic debromination .
  • Lyophilization : Freeze-drying in mannitol or trehalose matrices enhances long-term stability at –20°C .

What are the key challenges in scaling up the synthesis of 6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one for preclinical studies?

Advanced Research Question

  • Exothermic reactions : Controlled addition of brominating agents (e.g., NBS) prevents thermal runaway in large batches .
  • Purification bottlenecks : Switch from column chromatography to recrystallization or continuous flow systems improves throughput .
  • Regulatory compliance : ICH guidelines require strict control of genotoxic impurities (e.g., alkyl bromides) below 1 ppm .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.